N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine is a heterocyclic compound that features a benzofuran ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through various methods such as acid-catalyzed cyclization, palladium-catalyzed ring closure, or intramolecular Friedel–Crafts reaction.
Attachment of the Pyrimidine Ring: The benzofuran intermediate is then reacted with appropriate pyrimidine precursors under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-chloropyrimidin-4-amine
- N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-fluoropyrimidin-4-amine
Uniqueness
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C14H15N3O2 |
---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C14H15N3O2/c1-18-14-7-13(16-9-17-14)15-8-11-6-10-4-2-3-5-12(10)19-11/h2-5,7,9,11H,6,8H2,1H3,(H,15,16,17) |
InChI Key |
KXLPBNZPMYYOFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)NCC2CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.